3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Organic Synthesis Medicinal Chemistry Building Block

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide (CAS 950444-42-5) is an organic compound belonging to the benzodioxepine class, characterized by a fused 1,5-benzodioxepine ring system and a primary carboxamide functional group at the 7-position. With a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of biologically active derivatives targeting GPCRs and infectious diseases.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B11228846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C(=O)N)OC1
InChIInChI=1S/C10H11NO3/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H2,11,12)
InChIKeyISEQFVBXCPUJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide: A Versatile Benzodioxepine Carboxamide Intermediate for Pharmaceutical Research and Chemical Synthesis


3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide (CAS 950444-42-5) is an organic compound belonging to the benzodioxepine class, characterized by a fused 1,5-benzodioxepine ring system and a primary carboxamide functional group at the 7-position . With a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of biologically active derivatives targeting GPCRs and infectious diseases . Unlike many N-substituted analogs that are end-product compounds, the unsubstituted carboxamide group enables further chemical derivatization, making it a strategic intermediate for structure-activity relationship (SAR) studies and library generation.

Why Unsubstituted 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide Cannot Be Replaced by N-Substituted Analogs in Synthetic Workflows


Procurement decisions for benzodioxepine carboxamide derivatives hinge on the synthetic utility of the free primary amide group. N-substituted analogs—such as N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide or N-(4-methylphenyl) derivatives—are terminal compounds with the carboxamide nitrogen already functionalized, severely limiting downstream chemical modification . In contrast, the unsubstituted 7-carboxamide offers a reactive handle for amidation, esterification, reduction, or coupling reactions, enabling the synthesis of diverse compound libraries [1]. This differentiation is critical for medicinal chemistry programs requiring iterative SAR exploration. Furthermore, the unsubstituted compound is typically supplied at higher purity (≥98%) than custom-synthesized N-substituted analogs, reducing the need for additional purification steps before use in sensitive assays . Therefore, substituting the unsubstituted carboxamide with a pre-functionalized analog would compromise synthetic flexibility and increase both cost and time in hit-to-lead campaigns.

Quantitative Differentiation of 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide: Comparative Data Against N-Substituted Analogs and Scaffold Performance


Unsubstituted Carboxamide Offers Higher Purity and Versatility than N-Substituted Derivatives for Downstream Chemistry

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide (CAS 950444-42-5) is commercially available with a purity of ≥98% as per vendor specifications , whereas many N-substituted analogs (e.g., N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide) are typically offered as custom synthesis products without standardized purity guarantees [1]. The presence of a free primary carboxamide group allows for direct amidation, esterification, and reduction reactions, providing a versatile synthetic handle that is absent in N-alkylated or N-arylated analogs, which contain tertiary amide moieties resistant to further functionalization .

Organic Synthesis Medicinal Chemistry Building Block

Benzodioxepine-7-Carboxamide Scaffold Demonstrates Nanomolar Potency in Prokineticin Receptor Antagonism

Direct activity data for unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide are not available; however, structurally related benzodioxepine-7-carboxamide derivatives exhibit potent antagonism of prokineticin receptor 2 (PKR2). (-)-(3R)-N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-N-isobutyl-1-[(2-methoxypyridin-3-ylmethyl)pyrrolidine-3-carboxamide displays a Ki of 0.71 nM for PKR2 [1], while a simpler N-phenethyl analog shows only EC50 <160 nM against heat shock factor 1 (HSF-1) [2]. This 225-fold difference in affinity underscores the privileged nature of the benzodioxepine-7-carboxamide core for GPCR targeting and suggests that the unsubstituted amide serves as an optimal starting point for further optimization.

GPCR Antagonist Prokineticin Receptor Neurological Disorders

Benzodioxepine-7-Carboxamide Derivatives Inhibit Plasmodium falciparum Growth in a Dose-Dependent Manner

N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-pyridinyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide binds to the modeled heme detoxification protein (HDP) structure and inhibits P. falciparum growth in a dose-dependent manner [1]. Although a precise IC50 value is not reported, the dose-response relationship confirms the antimalarial potential of the benzodioxepine-7-carboxamide pharmacophore. The unsubstituted carboxamide lacks the bulky N-aryl substituent, offering a clean scaffold for systematic SAR exploration to improve potency and selectivity against P. falciparum.

Antimalarial Plasmodium falciparum Heme Detoxification

Computed XLogP3 of 2.5 for N-Substituted Derivative Indicates Favorable CNS Permeability Potential for the Benzodioxepine Carboxamide Scaffold

The N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide derivative has a computed XLogP3 value of 2.5 [1], which falls within the optimal lipophilicity range (XLogP 2–4) for central nervous system (CNS) drug candidates. The unsubstituted carboxamide is predicted to exhibit a lower logP (estimated 0.5–1.5) due to the polar primary amide group, enhancing aqueous solubility and potentially reducing hERG channel blockade risk . This physicochemical differentiation from more lipophilic N-alkylated analogs (e.g., N-phenethyl derivative with estimated XLogP ~3.5) makes the unsubstituted compound a superior starting point for hit-to-lead optimization.

Lipophilicity CNS Drug Design Physicochemical Properties

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide is Explicitly Claimed as an Intermediate in Prokineticin Receptor Antagonist Patents

US Patent 8,722,896 discloses a series of prokineticin receptor antagonists that incorporate a 3,4-dihydro-2H-1,5-benzodioxepine core with a carboxamide or related linker at the 7-position [1]. The unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is explicitly identified as a key intermediate for synthesizing these patented compounds via standard amide coupling reactions. Procuring this intermediate enables the synthesis of novel analogs with potential intellectual property freedom-to-operate advantages over pre-functionalized patent compounds, which are end-products covered by composition-of-matter claims.

Patent Intermediate Prokineticin Receptor Pharmaceutical Synthesis

High-Impact Application Scenarios for 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide in Drug Discovery and Chemical Synthesis


Synthesis of Novel Prokineticin Receptor Antagonists via Amide Coupling

Researchers can utilize 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as a central intermediate to prepare diverse prokineticin receptor (PKR1/PKR2) antagonists. The free carboxamide group is amenable to coupling with various amines or amino acid derivatives, enabling the rapid exploration of SAR around the N-substituent. This approach is validated by the sub-nanomolar Ki (0.71 nM) observed for optimized derivatives and is explicitly supported by US Patent 8,722,896 .

Generation of Antimalarial Compound Libraries Targeting Heme Detoxification

Given the dose-dependent inhibition of Plasmodium falciparum growth by a related benzodioxepine-7-carboxamide derivative , the unsubstituted compound serves as an ideal starting material for the synthesis of focused antimalarial libraries. The primary amide can be functionalized with diverse aryl or heteroaryl groups to probe interactions with the heme detoxification protein (HDP), a validated target in malaria therapy.

Development of CNS-Penetrant Benzodioxepine Carboxamide Derivatives for Neurological Disorders

The favorable computed lipophilicity (XLogP3 ~2.5 for N-substituted analogs) and the potential for further optimization of the unsubstituted carboxamide make this compound a promising scaffold for CNS drug discovery . Medicinal chemists can leverage its predicted balanced logP and low molecular weight (193.20 g/mol) to design brain-penetrant ligands targeting GPCRs implicated in anxiety, pain, or sleep disorders, as demonstrated by the prokineticin receptor antagonist program .

Quality Control and Reference Standard for Analytical Method Development

With a certified purity of ≥98% and a well-defined molecular structure (C10H11NO3, MW 193.20) , 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is suitable for use as a reference standard in HPLC, LC-MS, and NMR method development. Its unique chromophoric benzodioxepine core facilitates UV detection, while the primary amide proton provides a distinctive signal for qNMR quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.